2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile
CAS No.:
Cat. No.: VC15945383
Molecular Formula: C9H6BrN3
Molecular Weight: 236.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrN3 |
|---|---|
| Molecular Weight | 236.07 g/mol |
| IUPAC Name | 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile |
| Standard InChI | InChI=1S/C9H6BrN3/c10-8-2-1-5-13-7(3-4-11)6-12-9(8)13/h1-2,5-6H,3H2 |
| Standard InChI Key | CKZHWBYUEJGTLF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=CN=C2C(=C1)Br)CC#N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₉H₆BrN₃, with a molecular weight of 236.07 g/mol. Its IUPAC name, 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile, reflects the positions of functional groups on the heterocyclic scaffold. The bromine atom at the 8-position enhances electrophilic reactivity, while the acetonitrile group at the 3-position contributes to hydrogen-bonding interactions in biological systems.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | Not publicly disclosed |
| Molecular Formula | C₉H₆BrN₃ |
| Molecular Weight | 236.07 g/mol |
| IUPAC Name | 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile |
| SMILES | C1=CN2C(=CN=C2C(=C1)Br)CC#N |
| InChI Key | CKZHWBYUEJGTLF-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves a one-pot cyclization-bromination strategy. Key steps include:
-
Cyclization: Reacting α-bromoketones with 2-aminopyridines in the presence of tert-butyl hydroperoxide (TBHP). TBHP acts as both an oxidizing agent and bromine source, eliminating the need for metal catalysts.
-
Acetonitrile Incorporation: Introducing the acetonitrile group via nucleophilic substitution or cyanoethylation under basic conditions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | α-Bromoketone, 2-aminopyridine, TBHP, DMF, 80°C | 65–75 |
| Bromination | TBHP, HBr (gas), 60°C | 80–85 |
Reaction Mechanisms
The TBHP-mediated cyclization proceeds via a radical pathway, where TBHP generates bromine radicals that facilitate both ring closure and halogenation. This method avoids traditional brominating agents like N-bromosuccinimide (NBS), reducing byproduct formation.
Biological Activity and Mechanisms
Antiproliferative Effects
In patent US7504413B2, derivatives of 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile demonstrated potent cytotoxicity against cervical (HeLa) and breast (MCF-7) cancer cell lines . The bromine substituent enhances binding to the ATP pocket of mitotic kinesins, disrupting microtubule dynamics and inducing mitotic arrest .
Table 3: In Vitro Cytotoxicity Data (Representative Derivatives)
| Compound | IC₅₀ (HeLa) | IC₅₀ (MCF-7) | Target Enzyme |
|---|---|---|---|
| Bromoimidazopyridine-1 | 2.4 µM | 3.1 µM | Kinesin CENP-E |
| Bromoimidazopyridine-2 | 1.8 µM | 2.5 µM | Rab11A Prenylation |
Enzyme Inhibition
The compound’s derivatives inhibit Rab11A prenylation, a post-translational modification critical for vesicle trafficking. By blocking geranylgeranyl transferase, these derivatives impair cancer cell migration and metastasis .
Applications in Drug Discovery
Anticancer Agent Development
The compound serves as a scaffold for designing kinesin inhibitors, particularly targeting CENP-E (Centromere Protein E). CENP-E inhibitors disrupt chromosome alignment during mitosis, selectively killing rapidly dividing cells .
Kinase Profiling
Structural analogs exhibit selectivity against kinases such as Aurora A and PLK1, making them candidates for combination therapies with existing chemotherapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume